![molecular formula C17H33N3O2 B2368690 Tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate CAS No. 2229508-22-7](/img/structure/B2368690.png)
Tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H33N3O2 . It is a derivative of N-Boc piperazine . The compound is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction analysis . The molecule of one such compound was found to be linear in shape with the ethyl acetate moiety adopting a fully extended conformation . Another compound was found to be L-shaped with the molecule being twisted at a certain atom . The crystal structure of these compounds featured various types of intermolecular interactions .Scientific Research Applications
Building Blocks in Organic Synthesis
This compound, like other piperazine derivatives, serves as a useful building block or intermediate in the synthesis of several novel organic compounds . These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Radiopharmaceutical Research
Functionalized piperazine derivatives have been applied in radiopharmaceutical research . They serve as starting material for spiro-compounds, which are used for the mild introduction of fluorine-18 .
Linkage of Biologically Active Peptides
The acetic acid-piperazine core of this compound has been used for the linkage of biologically active peptides . This application is particularly relevant in the field of medicinal chemistry.
Skeletal Editing of Organic Molecules
There is a method developed for the “skeletal editing” of organic molecules by nitrogen atom deletion . This method uses an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent . While it’s not directly related to “Tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate”, it’s an interesting application of a similar compound.
Future Directions
The future directions for research on Tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate could include exploring its potential applications in pharmaceuticals and drug discovery, given its role as a pharmaceutical intermediate . Further studies could also focus on its synthesis process and detailed physical and chemical properties.
properties
IUPAC Name |
tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O2/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)9-5-7-15-6-4-8-18-14-15/h15,18H,4-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKGKXJPAZGACQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCC2CCCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate | |
CAS RN |
2229508-22-7 |
Source
|
Record name | tert-butyl 4-[3-(piperidin-3-yl)propyl]piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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